{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
Overview
Description
{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenoxyacetic acid moiety and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps:
Formation of the Phenoxyacetic Acid Moiety: This can be achieved through the chlorination of phenoxyacetic acid using reagents such as thionyl chloride or phosphorus trichloride.
Introduction of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of urea with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated phenoxyacetic acid with the imidazolidinone derivative under conditions that promote the formation of the desired product, such as using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the phenoxyacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the imidazolidinone ring.
Reduction: Reduced derivatives of the imidazolidinone ring.
Substitution: Substituted phenoxyacetic acid derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.
Industry:
Agricultural Chemistry: Potential use as a herbicide or pesticide due to its structural similarity to other phenoxyacetic acid derivatives.
Mechanism of Action
The mechanism of action of {2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A herbicide with a similar phenoxyacetic acid structure.
2,4-dichlorophenoxyacetic acid: Another herbicide with a chlorinated phenoxyacetic acid structure.
Uniqueness:
Structural Complexity: The presence of the imidazolidinone ring in {2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid adds to its structural complexity and potential reactivity.
Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
Properties
IUPAC Name |
2-[2-chloro-4-[(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5/c13-7-3-6(1-2-9(7)20-5-10(16)17)4-8-11(18)15-12(19)14-8/h1-4H,5H2,(H,16,17)(H2,14,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCTXBIFSFVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396826 | |
Record name | AC1MXJ1M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392696-01-4 | |
Record name | AC1MXJ1M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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